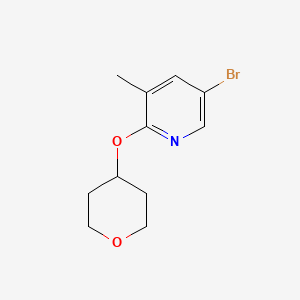

5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine

描述

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for naming substituted pyridine derivatives with multiple functional groups. The parent structure is pyridine, a six-membered aromatic heterocycle containing one nitrogen atom in the ring system. The systematic name 5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine indicates the specific positioning and nature of each substituent according to established nomenclature conventions.

The numbering system for pyridine begins with the nitrogen atom as position 1, proceeding around the ring to establish the locations of substituents. The bromine atom occupies position 5, representing a halogen substituent that significantly influences the electronic properties of the aromatic system. The methyl group at position 3 serves as an electron-donating alkyl substituent, while the oxan-4-yloxy group at position 2 represents a more complex ether linkage involving a six-membered saturated oxygen heterocycle.

属性

IUPAC Name |

5-bromo-3-methyl-2-(oxan-4-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-8-6-9(12)7-13-11(8)15-10-2-4-14-5-3-10/h6-7,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVFIXWIZWYLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC2CCOCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine is a pyridine derivative that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and an oxan-4-yloxy moiety attached to the pyridine ring. This configuration contributes to its interaction with biological targets.

The biological activity of this compound primarily involves its role as a ligand in biochemical assays. It can bind to specific enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific biological context being studied. Notably, pyridine derivatives are often investigated for their potential antimicrobial and antiviral activities, making them valuable in drug development .

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness similar to established antibiotics. For instance, studies have shown that modifications in the pyridine structure can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32–64 μg/ml |

| Escherichia coli | 16–32 μg/ml |

| Pseudomonas aeruginosa | 64–128 μg/ml |

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for antiviral activity, particularly against emerging viral threats like SARS-CoV-2. The presence of the pyridine nucleus enhances the compound's ability to interact with viral proteins, potentially inhibiting viral replication mechanisms .

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by Jin et al. (2022) synthesized various pyridine derivatives and tested their antibacterial activities. The results indicated that compounds similar to this compound exhibited significant inhibition against S. aureus, highlighting the importance of structural modifications in enhancing bioactivity . -

Antiviral Screening :

Recent research focused on the antiviral potential of pyridine compounds against SARS-CoV-2 showed that derivatives with a similar scaffold could inhibit viral entry and replication in vitro. This suggests that further exploration of this compound could yield promising results for therapeutic applications in viral infections .

相似化合物的比较

5-Bromo-2-(cyclobutylmethoxy)-3-methylpyridine

- Molecular Formula: C₁₁H₁₄BrNO

- Molecular Weight : 256.15 g/mol

- Key Differences: Substituent: Cyclobutylmethoxy replaces oxan-4-yloxy. Electronic Effects: The cyclobutylmethoxy group is less electron-donating than oxan-4-yloxy due to the strained cyclobutane ring, altering the pyridine ring’s electron density.

5-Bromo-3-methyl-2-(methylsulfonyl)pyridine

5-Bromo-3-methyl-2-(morpholino)pyridine

- CAS No.: 566158-47-2

- Key Differences: Substituent: Morpholino (a six-membered ring containing two oxygen and one nitrogen) replaces oxan-4-yloxy. Hydrogen Bonding: The tertiary amine in morpholino can participate in hydrogen bonding, influencing interactions with biological targets. Acid-Base Properties: Morpholino’s nitrogen can protonate under acidic conditions, altering solubility and reactivity.

3-Bromo-5-(oxan-4-yloxy)pyridine (Positional Isomer)

- CAS No.: 422557-23-1

- Key Differences :

- Substituent Positions : Bromo at position 3 and oxan-4-yloxy at position 5 (vs. bromo at 5 and oxan-4-yloxy at 2 in the target compound).

- Electronic Effects : Positional changes alter the electron distribution, directing electrophilic substitution to different ring positions.

5-Bromo-3-methyl-2-(methylthio)pyridine

- CAS No.: 1289270-74-1

- Key Differences :

- Substituent : Methylthio (thioether) replaces oxan-4-yloxy.

- Reactivity : Thioethers are more nucleophilic and oxidize readily to sulfoxides/sulfones, impacting stability.

- Polarizability : Sulfur’s larger atomic size increases polarizability, affecting intermolecular interactions.

Physicochemical and Functional Comparisons

| Property | Target Compound | Cyclobutylmethoxy Analog | Methylsulfonyl Analog | Morpholino Analog |

|---|---|---|---|---|

| Molecular Weight | 272.15 | 256.15 | 258.11 | ~266 (estimated) |

| Substituent Type | Ether | Ether | Sulfonyl | Amine-containing |

| Electron Effect | Mildly donating | Weakly donating | Strongly withdrawing | Moderately donating |

| Solubility (Predicted) | Moderate (organic) | Low (bulky substituent) | High (polar) | Moderate (H-bonding) |

| Reactivity | Bromo substitution | Steric hindrance | Electrophilic activation | Protonation potential |

准备方法

Preparation Methods of 5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine

Detailed Stepwise Preparation of 5-Bromo-2-methylpyridine (Core Intermediate)

A well-documented and industrially relevant preparation method for 5-bromo-2-methylpyridine (a close analog and precursor to the target compound) is described in Chinese patent CN101560183B. This method can be adapted for the 3-methyl isomer with suitable modifications.

Step 1: Formation of 5-nitro-2-methylpyridine

- Reaction: Condensation of diethyl malonate with alkali metal (e.g., sodium) to generate the malonate salt.

- Condensation: Dropwise addition of 5-nitro-2-chloropyridine to the malonate salt for nucleophilic aromatic substitution.

- Decarboxylation: Acidic treatment to remove carboxyl groups, yielding 5-nitro-2-methylpyridine.

- Conditions: Mild temperatures, controlled addition rates.

- Yield: High yield reported, with simplified work-up.

Step 2: Reduction to 5-amino-2-methylpyridine

- Catalyst: 10% Pd/C.

- Solvent: 1,4-dioxane.

- Conditions: Hydrogenation at 0.4 MPa pressure, 30 °C for 16 hours.

- Work-up: Filtration and solvent evaporation.

- Yield: Approximately 97%.

Step 3: Bromination to 5-bromo-2-methylpyridine

- Salt formation: 5-amino-2-methylpyridine is converted to its salt with 48% hydrobromic acid.

- Cooling: Temperature maintained at 0 to -10 °C.

- Addition: Bromine is added dropwise over 30 minutes.

- Diazotization: Sodium nitrite aqueous solution is added slowly over 1.5 hours at below 0 °C.

- Neutralization: Sodium hydroxide solution added to adjust pH.

- Extraction: Ethyl acetate extraction, drying with anhydrous sodium sulfate.

- Yield: Around 92%.

This method offers advantages such as mild reaction conditions, high catalytic efficiency, ease of post-treatment, and suitability for industrial scale-up.

Introduction of the Oxan-4-yloxy Group at the 2-Position

The attachment of the oxan-4-yloxy substituent (tetrahydropyran-4-yloxy) at the 2-position of the pyridine ring is commonly achieved by nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyridine ring with tetrahydropyran-4-ol or its derivatives.

- Typical procedure:

- Starting from 5-bromo-3-methyl-2-hydroxypyridine or 5-bromo-3-methyl-2-halopyridine.

- Reacting with tetrahydropyran-4-ol in the presence of a base (e.g., potassium carbonate).

- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Temperature: moderate heating (50–100 °C) to promote etherification.

- Mechanism: SN2 displacement or nucleophilic aromatic substitution depending on the leaving group.

- Purification: Standard extraction, washing, and crystallization.

While specific detailed protocols for this exact etherification step on 5-bromo-3-methylpyridine derivatives are less frequently reported in open literature, analogous methods are well established in heterocyclic chemistry and can be optimized based on substrate reactivity.

Data Table Summarizing Key Preparation Steps

| Step | Reaction Description | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Condensation and decarboxylation | Diethyl malonate, Na, 5-nitro-2-chloropyridine | Mild heating, acidic work-up | High | Forms 5-nitro-2-methylpyridine |

| 2 | Hydrogenation reduction | 10% Pd/C, H2, 1,4-dioxane | 0.4 MPa H2, 30 °C, 16 h | 97 | Produces 5-amino-2-methylpyridine |

| 3 | Bromination and diazotization | HBr, Br2, NaNO2, NaOH | 0 to -10 °C, controlled addition | 92 | Yields 5-bromo-2-methylpyridine |

| 4 | Etherification (oxan-4-yloxy introduction) | Tetrahydropyran-4-ol, base (K2CO3) | 50–100 °C, polar aprotic solvent | Not specified | Standard nucleophilic substitution on pyridine |

Research Findings and Analysis

- The bromination step via diazotization of the amino intermediate is a reliable and high-yielding method for introducing bromine at the 5-position of methylpyridines, with good regioselectivity and manageable by-products.

- The hydrogenation step benefits from mild conditions and Pd/C catalysis, producing clean amine intermediates suitable for further functionalization.

- The etherification with tetrahydropyran-4-ol is a common synthetic transformation in heterocyclic chemistry, enabling the installation of protecting groups or solubilizing moieties; however, specific yields and conditions for this step on 5-bromo-3-methylpyridine derivatives require optimization based on substrate and reagent purity.

- The overall synthetic route is amenable to scale-up due to mild conditions, commercially available reagents, and straightforward purification protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。